3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

Description

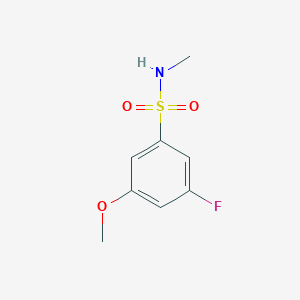

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring with three functional groups:

- Fluorine at position 3 (electron-withdrawing, meta-directing).

- Methoxy (-OCH₃) at position 5 (electron-donating, para-directing).

- N-methylsulfonamide (-SO₂NHCH₃) at position 1.

This compound is of interest in medicinal chemistry due to the sulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

Molecular Formula |

C8H10FNO3S |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-fluoro-5-methoxy-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H10FNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3 |

InChI Key |

DXTCMEYVOZSRMJ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC(=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom in the benzene ring acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This occurs due to the electron-withdrawing nature of the sulfonamide group, which activates the aromatic ring for nucleophilic attack. Studies using similar fluoroarenes demonstrate that fluorine’s high electronegativity facilitates its displacement by nucleophiles like carbanions or amines .

Key Features :

-

Mechanism : Concerted SNAr pathway without intermediates like the Meisenheimer complex .

-

Transition State : Synchronous cleavage of the C-F bond and nucleophilic attack, as confirmed by density functional theory (DFT) calculations .

-

Catalysts/Reagents : Organic superbases (e.g., t-Bu-P4) can accelerate reactions by deprotonating nucleophiles .

Elimination Reactions

The sulfonamide group can undergo elimination under basic conditions, potentially forming amines or releasing sulfur dioxide. For example, hydrolysis of the sulfonamide (-SO₂NHMe) may yield benzene sulfonic acid derivatives.

Concerted SNAr Reactions

Fluoroarenes like this compound undergo SNAr reactions without requiring strong bases or leaving groups. DFT studies reveal a single transition state where the fluorine atom and nucleophile attack simultaneously, retaining aromaticity (NICS value: −19.7 ppm) .

Sulfonamide Formation

Sulfonation involves treating the substituted benzene with chlorosulfonic acid (ClSO₃H) to form a sulfonyl chloride intermediate. This is followed by coupling with methylamine (CH₃NH₂) in the presence of a base (e.g., pyridine) .

Coupling Reactions

The sulfonamide group (-SO₂NHMe) can react with nucleophiles (e.g., amines, carbanions) in SNAr reactions. For example, coupling with secondary amines forms N-substituted sulfonamides.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Sulfonation | ClSO₃H, reflux at 110°C | Sulfonyl chloride intermediate |

| Coupling | Methylamine, pyridine, CH₂Cl₂, 0–7°C | 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide |

Analytical Methods

Structural confirmation and purity analysis are critical. Common techniques include:

Scientific Research Applications

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biological processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Physicochemical Properties

Research Findings and Limitations

- Biological Data Gap : Direct pharmacological studies on This compound are scarce. Insights are extrapolated from analogs, such as COX-2 inhibitors with similar substituent patterns .

Q & A

Basic: What synthetic strategies are optimal for preparing 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Step 1: Sulfonylation of a pre-functionalized benzene derivative (e.g., 3-fluoro-5-methoxybenzenesulfonyl chloride) with methylamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane .

- Step 2: Purification via recrystallization or column chromatography to isolate the sulfonamide product.

Optimization Tips: - Control reaction temperature (0–5°C during sulfonylation to minimize side reactions) .

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (expected [M+H]⁺ ~260 g/mol) .

Advanced: How can computational modeling predict the biological target interactions of this sulfonamide, and what experimental validation is required?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or NLRP3 inflammasome) based on sulfonamide’s affinity for zinc-containing active sites .

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories in explicit solvent to evaluate hydrogen bonding with key residues (e.g., Thr199 in carbonic anhydrase) .

- Validation:

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR shifts) and crystallographic structures?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., fluorine vs. methoxy orientation) .

- 2D NMR Techniques:

- DFT Calculations: Compare experimental NMR shifts with density functional theory-predicted values to identify discrepancies caused by solvent effects or dynamic processes .

Basic: What are the key reactivity patterns of this sulfonamide in further derivatization?

Methodological Answer:

- N-Methyl Stability: The N-methyl group is resistant to nucleophilic displacement but may undergo oxidation under strong conditions (e.g., KMnO₄/H⁺) to form sulfonic acid derivatives .

- Electrophilic Aromatic Substitution (EAS):

- Methoxy Directing: Methoxy at C5 directs incoming electrophiles to C4 or C6 positions; fluorine at C3 deactivates the ring but can participate in halogen bonding .

- Nitration/Sulfonation: Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄) due to electron-withdrawing sulfonamide group .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Modification Sites:

- Biological Testing:

Advanced: What strategies mitigate batch-to-batch variability in biological activity data for this compound?

Methodological Answer:

- Strict Quality Control:

- Assay Reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.